molecular formula C8H8ClNO B12294003 2-(Methylamino)benzoyl chloride CAS No. 64636-41-5

2-(Methylamino)benzoyl chloride

Cat. No.: B12294003
CAS No.: 64636-41-5
M. Wt: 169.61 g/mol
InChI Key: AKVHMSBCSJMOMH-UHFFFAOYSA-N
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Description

2-(Methylamino)benzoyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzoyl chloride, where a methylamino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylamino)benzoyl chloride can be synthesized through several methods. One common route involves the reaction of 2-(methylamino)benzoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in large reactors with continuous feed systems to ensure a steady supply of reactants and efficient removal of by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(methylamino)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Lewis acids, such as aluminum chloride (AlCl3), can be used to catalyze electrophilic aromatic substitution reactions.

    Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Substituted Benzenes: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Methylamino)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: Researchers use this compound to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound transfers its acyl group to other molecules, forming new chemical bonds.

Comparison with Similar Compounds

2-(Methylamino)benzoyl chloride can be compared with other benzoyl chloride derivatives:

    Benzoyl Chloride: Lacks the methylamino group, making it less versatile in certain synthetic applications.

    2-Amino Benzoyl Chloride: Contains an amino group instead of a methylamino group, leading to different reactivity and applications.

    4-(Methylamino)benzoyl Chloride: The position of the methylamino group on the benzene ring affects the compound’s reactivity and the types of reactions it undergoes.

Conclusion

This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to undergo various chemical transformations make it a useful tool for researchers and industrial chemists alike.

Biological Activity

2-(Methylamino)benzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amide characterized by the presence of a methylamino group and a benzoyl chloride moiety. Its chemical structure can be represented as follows:

C8H9ClNO\text{C}_8\text{H}_9\text{Cl}\text{N}O

This compound is a derivative of benzoyl chloride, which is known for its reactivity in acylation reactions and potential applications in synthesizing biologically active molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission .
  • Receptor Modulation : this compound has been reported to interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results:

  • Anticancer Activity : A study explored the effects of this compound on cancer cell lines. It demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro .
  • Anti-inflammatory Properties : In vivo studies showed that the compound could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanismReference
Enzyme InhibitionModerateAcetylcholinesterase inhibition
Anticancer ActivityHighInduction of apoptosis
Neuroprotective EffectsSignificantReduction of oxidative stress
Anti-inflammatory PropertiesModerateInhibition of cytokines

Properties

CAS No.

64636-41-5

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(methylamino)benzoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3

InChI Key

AKVHMSBCSJMOMH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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